ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazatricyclo core through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The furan ring and triazatricyclo core can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the furan ring or triazatricyclo core.
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.
Industry: The compound can be used in materials science for developing new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The furan ring and triazatricyclo core play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- N-(Furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
This compound stands out due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity. The presence of the furan ring also imparts unique electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H16N4O4/c1-2-26-19(25)13-10-14-17(21-15-7-3-4-8-22(15)18(14)24)23(16(13)20)11-12-6-5-9-27-12/h3-10,20H,2,11H2,1H3 |
InChI Key |
UUEJIXDWJXAMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.